molecular formula C14H18N6O B5842641 4,6-bis(dimethylamino)-N-phenyl-1,3,5-triazine-2-carboxamide

4,6-bis(dimethylamino)-N-phenyl-1,3,5-triazine-2-carboxamide

Cat. No. B5842641
M. Wt: 286.33 g/mol
InChI Key: PGQUBLAWTZLYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-bis(dimethylamino)-N-phenyl-1,3,5-triazine-2-carboxamide, commonly known as DMT, is a synthetic compound that has been widely used in scientific research. It belongs to the class of triazine-based fluorescent dyes and is known for its ability to bind to DNA and RNA. The compound has been extensively studied for its potential applications in various fields, including biochemistry, cell biology, and molecular biology.

Mechanism of Action

DMT binds to nucleic acids through intercalation, which involves the insertion of the compound between adjacent base pairs in the DNA or RNA helix. This results in a change in the conformation of the nucleic acid, which can be detected by fluorescence spectroscopy.
Biochemical and Physiological Effects:
DMT has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that the compound has not been extensively studied for its potential toxicity, and caution should be exercised when handling and using the compound in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMT is its high binding affinity for nucleic acids, which makes it a highly sensitive probe for detecting and studying nucleic acids in cells and tissues. The compound is also highly fluorescent, which allows for easy detection and quantification of nucleic acids.
One of the limitations of DMT is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. The compound is also sensitive to pH and temperature, which can affect its binding affinity and fluorescence properties.

Future Directions

There are several potential future directions for research involving DMT. One area of interest is the development of new fluorescent probes based on the structure of DMT, which could have improved binding affinity and fluorescence properties. Another area of interest is the use of DMT in the development of new diagnostic and therapeutic agents for diseases such as cancer, where nucleic acid detection and targeting are important. Finally, further studies are needed to fully understand the potential toxicity and safety concerns associated with the use of DMT in laboratory experiments.

Synthesis Methods

The synthesis of DMT involves the reaction of N-phenyl-1,3,5-triazine-2,4,6-triamine with dimethylformamide. The reaction takes place under anhydrous conditions and is catalyzed by a strong base. The resulting product is then purified by recrystallization to obtain pure DMT.

Scientific Research Applications

DMT has been widely used in scientific research for its ability to bind to DNA and RNA. It is commonly used as a fluorescent probe to detect nucleic acids in cells and tissues. The compound has also been used to study the structure and function of nucleic acids, as well as their interactions with proteins and other molecules.

properties

IUPAC Name

4,6-bis(dimethylamino)-N-phenyl-1,3,5-triazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-19(2)13-16-11(17-14(18-13)20(3)4)12(21)15-10-8-6-5-7-9-10/h5-9H,1-4H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQUBLAWTZLYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)C(=O)NC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.